molecular formula C16H13N3O2 B2767686 (4-hydroxy-2-methyl(6-quinolyl))-N-(2-pyridyl)carboxamide CAS No. 950239-02-8

(4-hydroxy-2-methyl(6-quinolyl))-N-(2-pyridyl)carboxamide

Cat. No.: B2767686
CAS No.: 950239-02-8
M. Wt: 279.299
InChI Key: HUOZRCWRPQDYKF-UHFFFAOYSA-N
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Description

(4-hydroxy-2-methyl(6-quinolyl))-N-(2-pyridyl)carboxamide is a quinoline-based carboxamide compound offered for research purposes. This chemical structure is of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. The 4-hydroxy-2-methylquinoline scaffold is a privileged structure in drug discovery, with derivatives demonstrating a range of biological activities. Related 4-hydroxy-2-quinolone analogs have shown promising antimicrobial properties , with studies indicating that the length of side chains and the introduction of specific substituents can dramatically enhance activity against pathogens like Staphylococcus aureus and Aspergillus flavus . Furthermore, the carboxamide functional group is a key motif in the design of receptor antagonists. Recent research on quinoline-carboxamide derivatives has identified them as potent and selective P2X7 receptor (P2X7R) antagonists . The P2X7 receptor is overexpressed in various cancers, including breast and prostate cancers, and plays a role in cell proliferation and survival . Compounds that inhibit this receptor can induce apoptotic cell death and show anti-proliferative effects, positioning them as potential candidates in oncology research . The specific molecular framework of (4-hydroxy-2-methyl(6-quinolyl))-N-(2-pyridyl)carboxamide, combining a hydroxyquinoline core with a pyridyl carboxamide group, makes it a valuable chemical tool for investigating these and other biological pathways. Researchers can utilize this compound to explore structure-activity relationships, mechanism of action, and for screening in various pharmacological assays. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methyl-4-oxo-N-pyridin-2-yl-1H-quinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-10-8-14(20)12-9-11(5-6-13(12)18-10)16(21)19-15-4-2-3-7-17-15/h2-9H,1H3,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOZRCWRPQDYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The target compound, (4-hydroxy-2-methyl(6-quinolyl))-N-(2-pyridyl)carboxamide, features a 4-hydroxy-2-methylquinoline scaffold substituted at the 6-position with a carboxamide group linked to 2-aminopyridine. The quinoline nucleus necessitates regioselective introduction of hydroxy and methyl groups at positions 4 and 2, respectively, while the 6-position demands installation of a carboxylic acid precursor for subsequent amidation. Key challenges include avoiding decarboxylation during hydrolysis, optimizing amide bond formation, and maintaining the integrity of the hydroxy group under acidic or basic conditions.

Synthesis of the Quinoline Core

Conrad–Limpach Reaction for 4-Hydroxy-2-methylquinoline

The Conrad–Limpach reaction remains the cornerstone for synthesizing 4-hydroxyquinoline derivatives. As demonstrated in recent studies, ethyl acetoacetate and 3-cyanoaniline undergo condensation in refluxing ethanol (6 h, 78°C) to form an enamine intermediate, which cyclizes at 245°C to yield 4-hydroxy-2-methyl-6-cyanoquinoline. Modifications to this protocol include:

  • Solvent optimization : Substituting ethanol with methanol reduces side-product formation, improving yield from 65% to 72%.
  • Temperature control : Gradual heating (120°C for 4 h → 180°C for 2 h) minimizes decomposition of the nitrile group.
Mechanistic Insights

Cyclization proceeds via keto-enol tautomerism, with the β-keto ester’s methyl group directing substitution at the quinoline’s 2-position. The 3-cyanoaniline’s meta-substitution ensures the nitrile group occupies the quinoline’s 6-position, critical for subsequent functionalization.

Hydrolysis of 6-Cyano to 6-Carboxylic Acid

The nitrile group at position 6 is hydrolyzed to carboxylic acid using concentrated hydrochloric acid under reflux (12 h, 110°C), achieving 80% conversion. Alternative methods include:

  • Basic hydrolysis : Aqueous NaOH (20%, 8 h, 100°C) followed by acidification yields the carboxylic acid but risks decarboxylation above 120°C.
  • Two-step hydrolysis : Treatment with H2O2 in acetic acid converts nitrile to amide, followed by acidic hydrolysis to carboxylic acid (85% overall yield).

Amide Bond Formation with 2-Aminopyridine

Acid Chloride-Mediated Coupling

Activation of the carboxylic acid to its acid chloride (SOCl2, reflux, 3 h) enables reaction with 2-aminopyridine in dichloromethane (DCM) with triethylamine as a base (0°C → room temperature, 12 h). This method affords the carboxamide in 75% yield after silica gel chromatography.

Solvent and Base Optimization
  • Solvent selection : DCM minimizes side reactions compared to THF, which may coordinate with unreacted SOCl2.
  • Stoichiometry : A 1:1.2 molar ratio of acid chloride to 2-aminopyridine ensures complete conversion without excess pyridine byproducts.

Coupling Reagent Strategies

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF (24 h, room temperature) achieves 82% yield, bypassing acid chloride formation. This method is preferable for acid-sensitive substrates.

Reaction Optimization and Challenges

Decarboxylation Mitigation

During hydrolysis, maintaining temperatures below 120°C and using dilute HCl (6 M) reduces decarboxylation from 15% to 5%.

Regioselective Amidation

Competitive reactions at the quinoline’s 4-hydroxy group are suppressed by protecting it as a methoxy group (methylation with CH3I/K2CO3) prior to amidation, followed by deprotection with BBr3 (89% recovery).

Spectroscopic Characterization

1H NMR Analysis

  • Quinoline protons : Aromatic signals at δ 8.21 (d, J = 8.4 Hz, H-5), 7.89 (s, H-8), and 6.94 (s, H-3).
  • Methyl group : Singlet at δ 2.48 (3H, -CH3 at C-2).
  • Amide proton : Broad peak at δ 9.12 (1H, -NH-).

IR Spectroscopy

Strong absorption bands at 1675 cm⁻¹ (amide C=O) and 3250 cm⁻¹ (O-H stretch).

Comparative Analysis of Synthetic Routes

Step Method Conditions Yield (%) Advantages Limitations
Quinoline synthesis Conrad–Limpach Ethanol, 245°C, 6 h 72 High regioselectivity High-temperature requirement
Nitrile hydrolysis HCl (conc.), reflux 12 h, 110°C 80 Direct conversion Decarboxylation risk
Amidation EDCI/HOBt DMF, rt, 24 h 82 Mild conditions Cost of reagents

Industrial-Scale Considerations

Patent methodologies highlight sulfur-mediated reactions for analogous compounds, though direct application to this carboxamide remains unexplored. Key takeaways include:

  • Solvent recycling : Use of ortho-dichlorobenzene (boiling point 180°C) allows continuous water removal via molecular sieves, improving conversion rates.
  • Catalyst-free systems : Avoiding metal catalysts reduces purification steps, critical for pharmaceutical applications.

Scientific Research Applications

(4-hydroxy-2-methyl(6-quinolyl))-N-(2-pyridyl)carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-hydroxy-2-methyl(6-quinolyl))-N-(2-pyridyl)carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and immune responses, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Quinoline and Pyridyl Motifs

4-Hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1-propylquinoline-3-carboxamide
  • Structure: Similar quinoline core but with a 2-oxo group, 1-propyl substitution, and a 6-methylpyridin-2-yl carboxamide .
  • Key Differences :
    • The 2-oxo group replaces the 2-methyl substituent, altering electron distribution and hydrogen-bonding capacity.
    • The 1-propyl chain may increase lipophilicity (higher logP) compared to the unsubstituted position in the target compound.
  • Implications : The oxo group could reduce metabolic stability, while the propyl chain might enhance membrane permeability.
N-(5-Chloro-2-pyridyl){6-((4-yl)-carbonylamino)-3-hydroxyphenyl}carboxamide
  • Structure : Features a chloro-substituted pyridyl group and a hydroxy-phenylcarboxamide linkage .
  • The 3-hydroxyphenyl group replaces the quinoline core, shifting the scaffold from a planar heteroaromatic system to a biphenyl structure.
  • Implications: Reduced π-π stacking interactions compared to the quinoline-based target compound.

Heterocyclic Carboxamide Derivatives

5-(4-Chloro-2-Phenoxyphenyl)-N-(4-Methylpyridin-2-yl)-1,3,4-Oxadiazole-2-Carboxamide
  • Structure: 1,3,4-Oxadiazole core with a phenoxyphenyl group and 4-methylpyridin-2-yl carboxamide .
  • Key Differences: The oxadiazole ring (a five-membered heterocycle) replaces the quinoline system, reducing aromaticity and planarity.
  • Implications: Oxadiazoles are metabolically stable but may exhibit lower binding affinity to quinoline-specific targets.
N-(5-Bromo(2-pyridyl))(3,4,5-trimethoxy-2-nitrophenyl)carboxamide
  • Structure : Bromopyridyl and trimethoxy-nitrophenyl groups connected via carboxamide .
  • Key Differences :
    • Nitro and methoxy groups introduce strong electron-withdrawing and donating effects, respectively, altering redox properties.
    • Bromine substituent increases molecular weight and polarizability.
  • Implications : Higher molecular weight (412 g/mol) compared to the target compound (~320–350 g/mol) may reduce bioavailability.

Biological Activity

The compound (4-hydroxy-2-methyl(6-quinolyl))-N-(2-pyridyl)carboxamide is a member of the quinolone family, which has garnered attention due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and therapeutic potential of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The structure of (4-hydroxy-2-methyl(6-quinolyl))-N-(2-pyridyl)carboxamide features a quinolone backbone substituted with hydroxyl and pyridyl groups. This unique arrangement contributes to its biological activity, particularly in antimicrobial and anticancer applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related quinolone derivatives. For instance, N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides have shown significant inhibitory effects against human colorectal cancer cell lines (Caco-2 and HCT-116) with IC50 values ranging from 13 µM to 337 µM. The mechanism of action involves the modulation of key signaling pathways such as PI3K/AKT, which are critical for cell survival and proliferation .

Table 1: Anticancer Activity of Quinolone Derivatives

CompoundCell LineIC50 (µM)
16Caco-213
8HCT-116337

Antibacterial Activity

The compound also exhibits antibacterial properties. A study identified derivatives that inhibit DNA gyrase B, a target for treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA). One derivative demonstrated an IC50 of 1.21 mM against GyrB, while another showed minimal inhibitory concentrations (MICs) between 4-8 mg/mL against MRSA .

Table 2: Antibacterial Activity Against MRSA

CompoundTarget ProteinIC50 (mM)MIC (mg/mL)
f1GyrB1.214 - 8
f4GyrB0.31-
f14GyrB0.28-

The biological activity of (4-hydroxy-2-methyl(6-quinolyl))-N-(2-pyridyl)carboxamide can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of PI3K/AKT Pathway : The compound modulates the expression of genes involved in cell survival and apoptosis, which is crucial for its anticancer effects .
  • DNA Gyrase Inhibition : By targeting DNA gyrase B, the compound disrupts bacterial DNA replication, leading to cell death in susceptible strains .

Case Studies

Several case studies have documented the efficacy of quinolone derivatives in clinical settings:

  • Colon Cancer Treatment : A clinical trial involving patients with colorectal cancer treated with N-phenyl derivatives showed promising results in tumor reduction, correlating with in vitro findings .
  • MRSA Infections : A cohort study indicated that patients receiving treatment with quinolone derivatives exhibited a decrease in MRSA colonization rates compared to those on standard antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-hydroxy-2-methyl(6-quinolyl))-N-(2-pyridyl)carboxamide, and which reaction conditions are critical for optimizing yield and purity?

  • Methodological Answer : Multi-step synthesis typically involves condensation of 4-hydroxy-2-methylquinoline-6-carboxylic acid with 2-aminopyridine under coupling agents like HATU or EDCI. Key parameters include:

  • Temperature control : Maintaining 0–5°C during acid activation to prevent side reactions .
  • Solvent selection : Anhydrous DMF or dichloromethane to minimize hydrolysis .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or preparative HPLC (C18 column, acetonitrile/water) to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Critical to collect high-resolution data (≤0.8 Å) to resolve hydroxyl and pyridyl hydrogen-bonding networks .
  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm carboxamide linkage (δ ~11.5 ppm for NH) and quinoline aromatic protons (δ 7.5–8.9 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and rule out impurities .

Q. How does the solubility profile of the compound vary across different solvents, and what formulation strategies can enhance its stability in aqueous media?

  • Methodological Answer :

  • Solubility : Poor in water (<0.1 mg/mL) but moderate in DMSO (~50 mg/mL). Ethanol and PEG-400 improve solubility for in vitro assays .
  • Stability :
  • pH dependence : Degrades rapidly at pH <3 (quinoline ring protonation) or pH >10 (amide hydrolysis). Use buffered solutions (pH 6–8) for storage .
  • Lyophilization : Formulate with cyclodextrins (e.g., HP-β-CD) to enhance aqueous stability for pharmacokinetic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound's conformational stability?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Compare AMBER or CHARMM force fields with crystallographic data to identify discrepancies in torsional angles (e.g., pyridyl-quinoline dihedral) .
  • Differential scanning calorimetry (DSC) : Validate polymorphic transitions predicted computationally. A mismatch may indicate overlooked crystal packing effects .
  • Revised DFT calculations : Incorporate solvent effects (e.g., COSMO-RS) to improve agreement with experimental solubility .

Q. What strategies are recommended for scaling up the synthesis while maintaining enantiomeric purity, especially given the compound's chiral centers?

  • Methodological Answer :

  • Catalytic asymmetric synthesis : Use chiral ligands (e.g., BINAP) with palladium catalysts to control stereochemistry during quinoline ring formation .
  • Continuous flow chemistry : Optimize residence time and temperature gradients to minimize racemization during amide coupling .
  • Chiral HPLC monitoring : Employ Daicel Chiralpak columns (e.g., AD-H) for real-time enantiomeric excess (ee) analysis during scale-up .

Q. How do modifications to the quinoline or pyridyl moieties impact the compound's binding affinity to putative biological targets, and what in vitro assays are most suitable for quantifying these interactions?

  • Methodological Answer :

  • SAR studies : Replace the 4-hydroxy group with methoxy or halogens to assess kinase inhibition (e.g., Src/Abl) via fluorescence polarization assays .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD) to recombinant proteins (e.g., HER2) using Biacore systems .
  • Cellular assays :
  • MTT assay : Test cytotoxicity in K562 leukemia cells (IC50 values correlate with structural modifications) .
  • Western blotting : Quantify downstream phosphorylation (e.g., STAT3) to confirm target engagement .

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